molecular formula C11H12N2O2S B13333593 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13333593
M. Wt: 236.29 g/mol
InChI Key: UJAPEJUNJSZXOU-UHFFFAOYSA-N
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Description

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid with isopropyl halides in the presence of a base. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring can enhance its binding affinity and specificity for certain biological targets. The pyrazole ring can also participate in hydrogen bonding and other interactions that contribute to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-amine: Similar structure but with an amine group instead of a carboxylic acid.

    methyl 1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid.

Uniqueness

1-isopropyl-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the isopropyl and thiophene groups, which can influence its chemical reactivity and biological activity. The carboxylic acid group also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-propan-2-yl-5-thiophen-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2S/c1-7(2)13-10(11(14)15)5-9(12-13)8-3-4-16-6-8/h3-7H,1-2H3,(H,14,15)

InChI Key

UJAPEJUNJSZXOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CSC=C2)C(=O)O

Origin of Product

United States

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